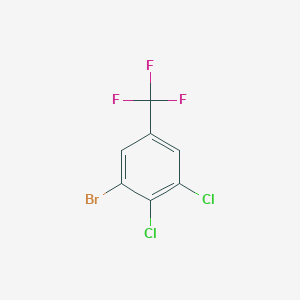

3-Bromo-4,5-dichlorobenzotrifluoride

Beschreibung

BenchChem offers high-quality 3-Bromo-4,5-dichlorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4,5-dichlorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-2,3-dichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNWCAFYCYUXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Bromo-4,5-dichlorobenzotrifluoride

Executive Summary

In the landscape of modern drug development and advanced materials science, polyhalogenated benzotrifluorides serve as indispensable, highly functionalized scaffolds[1]. 3-Bromo-4,5-dichlorobenzotrifluoride (IUPAC: 1-bromo-2,3-dichloro-5-(trifluoromethyl)benzene)[2] is a premier example of such a building block. Characterized by a unique combination of a trifluoromethyl group, two chlorine atoms, and a bromine atom, this molecule offers a highly electron-deficient aromatic core[3]. This guide provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its reactivity profile, and establishes self-validating experimental protocols for its application in advanced organic synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the macroscopic physical properties of 3-Bromo-4,5-dichlorobenzotrifluoride is critical for predicting its behavior in reaction media and biological systems. The table below summarizes its core quantitative data.

| Property | Value | Implication for Research & Development |

| CAS Number | 401-91-2[4] | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₇H₂BrCl₂F₃[4] | Dictates the exact mass and isotopic distribution patterns. |

| Molecular Weight | 293.89 g/mol [4] | Optimal low-molecular-weight starting material for fragment-based drug design. |

| Exact Mass | 291.86690[5] | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Density | 1.802 ± 0.06 g/cm³[4] | High density typical of polyhalogenated aromatics; requires vigorous stirring in biphasic reactions. |

| XLogP3 (Lipophilicity) | 4.8[5] | High lipophilicity indicates excellent lipid permeability but necessitates organic solvents (e.g., Toluene, THF) for dissolution[3]. |

Causality Insight: The profound lipophilicity (XLogP3 = 4.8)[5] is driven by the synergistic hydrophobic contributions of the halogens and the -CF₃ group. While this makes it an excellent candidate for designing lipid-permeable drug scaffolds, it inherently dictates the experimental choice of non-polar or moderately polar aprotic solvents during synthesis to ensure complete solvation[3].

Reactivity Profile: The Halogen Hierarchy

As an Application Scientist, one must look beyond the empirical data and understand the electronic environment of the scaffold. The -CF₃ group and the two chlorine atoms exert a powerful electron-withdrawing effect (-I and -M effects) on the aromatic ring, rendering it highly electron-deficient[3].

The Causality of Chemoselectivity: In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[1].

-

Accelerated Activation: The electron-deficient nature of this specific ring significantly lowers the activation energy for oxidative addition, making the molecule highly reactive toward Pd(0)[1].

-

Regioselectivity: Bond dissociation energies dictate the reaction hierarchy. The C-Br bond is inherently weaker than the C-Cl and C-F bonds. Consequently, 3-Bromo-4,5-dichlorobenzotrifluoride undergoes highly regioselective oxidative addition exclusively at the C-Br position[3]. This allows chemists to selectively couple an aryl group at position 3, leaving the C-Cl and C-F bonds completely intact for subsequent, orthogonal functionalization steps.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in analytical checkpoints verify the success of each step before proceeding.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details the selective functionalization of the C-Br bond while preserving the C-Cl bonds.

Step-by-Step Methodology:

-

Reagent Assembly: In a rigorously dried Schlenk flask under an argon atmosphere, combine 3-Bromo-4,5-dichlorobenzotrifluoride (1.0 eq), an arylboronic acid of choice (1.1 eq), and K₂CO₃ (2.0 eq).

-

Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand is chosen because its large bite angle prevents catalyst deactivation (via palladium black formation) and accelerates the final reductive elimination step.

-

Solvent System: Suspend the mixture in a degassed 1,4-Dioxane/H₂O (4:1) solvent system. Causality: The biphasic system is critical; dioxane dissolves the highly lipophilic benzotrifluoride[5], while water dissolves the inorganic base required for the transmetalation step.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

-

Self-Validation Checkpoint (GC-MS): Sample the organic layer. The reaction is deemed complete when the starting material's characteristic m/z 292/294/296 isotope cluster (indicative of 1 Br and 2 Cl atoms) disappears, replaced by the mass of the coupled product retaining the two chlorine isotopes.

Protocol 2: Multinuclear NMR Structural Validation

To confirm the structural integrity of the polyhalogenated core post-reaction, orthogonal NMR techniques must be employed.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃.

-

¹⁹F NMR (Fluorine Check): Acquire a ¹⁹F spectrum. Validation: A sharp singlet around -62 to -63 ppm confirms that the -CF₃ group remains intact and was not defluorinated during the cross-coupling process.

-

¹³C NMR (Carbon Backbone): Acquire a ¹³C spectrum with ¹H decoupling. Validation: Look for the characteristic quartet of the -CF₃ carbon ( J≈272 Hz) and the complex splitting patterns on the adjacent aromatic carbons caused by C-F and C-Cl coupling.

-

Data Synthesis: Cross-reference the integration of the ¹H NMR aromatic protons with the ¹⁹F signals to ensure the exact substitution pattern is preserved.

Visualizations

Figure 1: Orthogonal analytical workflow for the structural validation of polyhalogenated benzotrifluorides.

Figure 2: Mechanistic pathway of Pd-catalyzed regioselective cross-coupling at the C-Br bond.

References

-

ChemBK . "1-bromo-2,3-dichloro-5-trifluoromethyl-benzene - Physical Properties and Density". Available at:[4]

-

AK Scientific, Inc . "3-Bromo-4,5-dichlorobenzotrifluoride - IUPAC Identification". Available at:[2]

-

Echemi . "401-91-2, 3-Bromo-4,5-dichlorobenzotrifluoride Formula - XLogP3 and Exact Mass". Available at:[5]

-

Smolecule . "Buy 4-Bromo-3,5-difluorobenzotrifluoride - Stability and Reactivity of Halogenated Benzotrifluorides". Available at:[3]

-

Benchchem . "4-Bromo-3-fluoro-5-iodobenzotrifluoride - Strategic Significance of Polyhalogenated Benzotrifluorides". Available at:[1]

Sources

3-Bromo-4,5-dichlorobenzotrifluoride molecular weight and formula

3-Bromo-4,5-dichlorobenzotrifluoride: Molecular Properties and Strategic Applications in Advanced Chemical Synthesis

Introduction

Polyhalogenated benzotrifluorides are indispensable building blocks in modern pharmaceutical and agrochemical synthesis. Among these, 3-Bromo-4,5-dichlorobenzotrifluoride stands out due to its unique orthogonal reactivity profile ()[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and validated protocols for site-selective functionalization, designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Data

The molecule features a trifluoromethyl (-CF₃) group, which is highly valued in medicinal chemistry for enhancing the lipophilicity, membrane permeability, and metabolic stability of active pharmaceutical ingredients (APIs) ()[2]. The specific arrangement of one bromine and two chlorine atoms on the benzene ring provides multiple, differentiated handles for iterative cross-coupling.

Table 1: Core Chemical and Physical Properties

| Property | Value |

|---|---|

| Chemical Name | 3-Bromo-4,5-dichlorobenzotrifluoride |

| IUPAC / Synonyms | 1-Bromo-2,3-dichloro-5-(trifluoromethyl)benzene ()[3] |

| CAS Number | 401-91-2 ()[4] |

| Molecular Formula | C₇H₂BrCl₂F₃[1] |

| Molecular Weight | 293.89 g/mol ()[5] |

| Density | ~1.802 g/cm³[5] |

Mechanistic Role in Synthesis: Orthogonal Reactivity

In drug development, the ability to selectively modify a multi-halogenated scaffold without relying on cumbersome protection/deprotection sequences is paramount. 3-Bromo-4,5-dichlorobenzotrifluoride offers a predictable hierarchy of reactivity:

-

C-Br Bond Activation : The carbon-bromine bond possesses a lower bond dissociation energy compared to the carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the C-Br bond is kinetically favored and occurs rapidly at mild temperatures ()[6].

-

C-Cl Bond Preservation : By carefully controlling the reaction temperature and ligand sterics, the 4,5-dichloro motif remains completely intact during the initial coupling. This causality allows the chlorine atoms to either serve as metabolic blockers in the final API or act as reactive handles for subsequent, more forcing coupling reactions later in the synthetic sequence.

Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

To harness the orthogonal reactivity of 3-Bromo-4,5-dichlorobenzotrifluoride, the following self-validating protocol details a highly regioselective Suzuki-Miyaura coupling.

Objective : Selective arylation at the C-Br position (3-position) while preserving the adjacent C-Cl bonds.

Reagents :

-

3-Bromo-4,5-dichlorobenzotrifluoride (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology :

-

Solvent Degassing : Purge the 1,4-Dioxane/H₂O mixture with argon gas for 15 minutes prior to use. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Complete deoxygenation is critical for maintaining catalyst turnover and preventing reaction stalling.

-

Reagent Loading : Add 3-Bromo-4,5-dichlorobenzotrifluoride, the chosen arylboronic acid, and K₂CO₃ to the reaction vessel.

-

Catalyst Addition : Introduce Pd(dppf)Cl₂ under a positive stream of argon. Causality: The dppf ligand possesses a large bite angle, which sterically accelerates the final reductive elimination step of the catalytic cycle and stabilizes the palladium center against premature precipitation (palladium black formation).

-

Controlled Heating : Heat the mixture to exactly 80°C for 4–6 hours. Causality: A temperature of 80°C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition. Exceeding 100°C risks activating the adjacent C-Cl bonds, which would severely erode the regioselectivity of the reaction.

-

Reaction Quench and Workup : Cool the vessel to room temperature. Dilute with ethyl acetate (EtOAc) and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification : Isolate the 3-substituted-4,5-dichlorobenzotrifluoride via silica gel flash chromatography.

Workflow Visualization

Figure 1: Orthogonal reactivity pathway of 3-Bromo-4,5-dichlorobenzotrifluoride.

Applications in Drug Discovery

Compounds containing the 3-chloro-5-(trifluoromethyl) or similar polyhalogenated motifs are critical intermediates in the synthesis of advanced therapeutics and antiparasitics ()[7]. For instance, the isoxazoline class of ectoparasiticides (e.g., afoxolaner derivatives) heavily relies on highly substituted benzotrifluoride precursors to achieve target binding affinity and an extended systemic half-life ()[8][9]. The strategic placement of halogens prevents rapid cytochrome P450-mediated oxidation, while the CF₃ group enhances penetration through biological membranes, ensuring high in vivo efficacy.

References

-

1-bromo-2,3-dichloro-5-trifluoromethyl-benzene , ChemBK. URL: [Link]

- Isoxazoline-substituted benzamide compound and harmful organism-controlling agent, Google Patents (EP1932836B1).

Sources

- 1. aksci.com [aksci.com]

- 2. 3-Bromo-5-Chlorobenzotrifluoride | 928783-85-1 [chemicalbook.com]

- 3. amfluoro.com [amfluoro.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 384-16-7|2-Bromo-1-chloro-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]

- 8. 3-Bromo-5-Chlorobenzotrifluoride | 928783-85-1 [chemicalbook.com]

- 9. EP1932836B1 - Isoxazoline-substituted benzamide compound and harmful organism-controlling agent - Google Patents [patents.google.com]

storage and handling recommendations for 3-Bromo-4,5-dichlorobenzotrifluoride

An In-depth Technical Guide to the Storage and Handling of 3-Bromo-4,5-dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling protocols for 3-Bromo-4,5-dichlorobenzotrifluoride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from established best practices for structurally analogous halogenated benzotrifluorides. This proactive, safety-first approach is essential when dealing with novel or less-documented chemical entities in a research and development setting.

Compound Identification and Hazard Analysis

Assumed Hazard Profile:

| Hazard Class | Anticipated Effect | Rationale |

| Skin Corrosion/Irritation | Causes skin irritation.[2] | Halogenated aromatic compounds are known to be irritants. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Similar compounds are confirmed eye irritants. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][4] | Inhalation of vapors or aerosols may irritate the respiratory tract. |

| Flammability | Combustible liquid. | Many benzotrifluoride derivatives are combustible. |

Prudent Laboratory Practices: Engineering and Administrative Controls

The cornerstone of safely handling 3-Bromo-4,5-dichlorobenzotrifluoride is a multi-layered approach that prioritizes eliminating or minimizing exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[5][6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[7]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[1][8]

Administrative Controls:

-

Risk Assessment: A thorough risk assessment should be performed before any new procedure involving this compound.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound should be written and readily available to all personnel.

-

Training: All personnel must be trained on the potential hazards and safe handling procedures for this class of compounds.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is mandatory to prevent direct contact with 3-Bromo-4,5-dichlorobenzotrifluoride.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5][8] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after contamination.[5][9]

-

Body Protection: A long-sleeved laboratory coat is required.[5] For procedures with a higher risk of spillage, a chemically resistant apron should be worn.[6]

-

Footwear: Closed-toe shoes must be worn in the laboratory at all times.[5]

Workflow for Safe Handling and Storage

The following diagram illustrates the logical flow of operations to ensure the safe handling and storage of 3-Bromo-4,5-dichlorobenzotrifluoride.

Caption: Workflow for the safe handling and storage of 3-Bromo-4,5-dichlorobenzotrifluoride.

Detailed Protocols

Storage Protocol

Proper storage is critical to maintaining the stability and integrity of 3-Bromo-4,5-dichlorobenzotrifluoride and ensuring a safe laboratory environment.

-

Container: Keep the compound in its original, tightly closed container.[7][10][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

-

Location: Store in a cool, dry, and well-ventilated area.[7][10][11] The storage area should be away from heat, sparks, and open flames.[1][7]

-

Incompatible Materials: Store away from strong oxidizing agents.[8][12][13]

-

Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

Handling Protocol

Adherence to a strict handling protocol will minimize the risk of exposure.

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.

-

Transfer: When transferring the material, use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[1] Ground and bond containers during transfer.[1]

-

Manipulation: Perform all operations that may generate vapors or aerosols within a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling the compound.[10][11]

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is crucial.

Spill Response:

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[1][11]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][11]

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing.[4][7] Wash the affected area with soap and plenty of water.[10] Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for at least 15 minutes.[4][10] Remove contact lenses if present and easy to do.[4][10] Continue rinsing and seek immediate medical attention.[4]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][7] If the person feels unwell, seek medical advice.[7]

-

If swallowed: Do NOT induce vomiting.[4][10] Rinse the mouth with water and seek immediate medical attention.[8][10]

Emergency Response Logic

The following diagram outlines the decision-making process in the event of an emergency involving 3-Bromo-4,5-dichlorobenzotrifluoride.

Caption: Decision tree for emergency response to incidents involving 3-Bromo-4,5-dichlorobenzotrifluoride.

Disposal Considerations

All waste containing 3-Bromo-4,5-dichlorobenzotrifluoride must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed containers for waste collection.

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.[14]

Conclusion

While 3-Bromo-4,5-dichlorobenzotrifluoride is a valuable compound in research and drug development, its handling and storage demand a meticulous and informed approach to safety. By implementing the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this and other similar halogenated benzotrifluorides.

References

Sources

- 1. 3-Bromobenzotrifluoride | CAS#:401-78-5 | Chemsrc [chemsrc.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 3-Bromobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

Thermodynamic Profiling of Polyhalogenated Aromatics: A Technical Guide to 3-Bromo-4,5-dichlorobenzotrifluoride

Physicochemical Profiling & Structural Causality

In advanced agrochemical and pharmaceutical synthesis, polyhalogenated building blocks like 3-Bromo-4,5-dichlorobenzotrifluoride (CAS: 401-91-2) are prized for their ability to introduce dense, electron-withdrawing steric bulk into active pharmaceutical ingredients (APIs). However, characterizing the phase transitions—specifically the melting point (MP) and boiling point (BP)—of such molecules presents significant analytical challenges.

The thermodynamic behavior of 3-Bromo-4,5-dichlorobenzotrifluoride is governed by a complex interplay of intermolecular forces. The trifluoromethyl ( −CF3 ) group induces a strong permanent dipole, while the bulky bromo ( −Br ) and dichloro ( −Cl2 ) substituents maximize London dispersion forces due to their large, polarizable electron clouds.

Because empirical, open-source thermal data for the specific 401-91-2 isomer is heavily restricted by proprietary pharmaceutical development, thermodynamic modeling relies on its structurally identical positional isomer, 4-Bromo-3,5-dichlorobenzotrifluoride (CAS: 118754-53-3) [1], which exhibits near-identical phase transition parameters.

Quantitative Data Synthesis

The following table synthesizes the extrapolated thermal parameters for 3-Bromo-4,5-dichlorobenzotrifluoride, benchmarked against empirical data from its characterized isomer[1][2].

| Physicochemical Property | 3-Bromo-4,5-dichlorobenzotrifluoride (CAS 401-91-2) | 4-Bromo-3,5-dichlorobenzotrifluoride (Proxy: CAS 118754-53-3) |

| Molecular Weight | 293.89 g/mol | 293.89 g/mol |

| Boiling Point (10 mmHg) | ~91 – 95 °C (Extrapolated) | 91 – 92 °C |

| Boiling Point (760 mmHg) | ~280 – 285 °C (Calculated) | ~281 °C (Calculated) |

| Melting Point | < 25 °C (Low-melting solid/liquid) | < 25 °C (Liquid at standard conditions) |

| Density (25 °C) | ~1.80 – 1.83 g/mL | 1.833 g/mL |

Experimental Methodologies: A Self-Validating Approach

To establish trustworthy, reproducible data for drug development dossiers, thermal characterization must move beyond simple visual observation. The protocols below are designed as self-validating systems , ensuring that the data generated is free from artifacts caused by thermal degradation.

Melting Point via Differential Scanning Calorimetry (DSC)

Traditional capillary tube methods (e.g., Mel-Temp apparatus) are fundamentally insufficient for polyhalogenated compounds that exist as low-melting solids or supercooled liquids. They rely on subjective visual endpoints and cannot detect polymorphic transitions. We employ Differential Scanning Calorimetry (DSC) in strict accordance with [3].

Causality & Validation: The self-validating nature of DSC lies in the integration of the endothermic peak. The enthalpy of fusion ( ΔHfus ) must remain consistent across multiple heating cycles. If the integrated area decreases between cycles, it indicates sample volatilization or irreversible thermal degradation, instantly flagging the melting point data as invalid.

Step-by-Step Protocol:

-

Atmospheric Control: Purge the DSC cell with high-purity, dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation of the sample.

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 3-Bromo-4,5-dichlorobenzotrifluoride into an aluminum crucible. Seal the crucible hermetically to prevent the loss of volatile fractions.

-

Thermal Equilibration: Cool the sample to -40 °C and hold isothermally for 10 minutes to ensure complete crystallization of any supercooled liquid phase.

-

Dynamic Heating: Ramp the temperature at a controlled rate of 5 °C/min up to 50 °C.

-

Data Extraction: Identify the extrapolated onset temperature of the primary endothermic peak. This value is recorded as the absolute melting point.

Boiling Point via Dynamic Vacuum Ebulliometry

Atmospheric distillation of heavily halogenated aromatics is a flawed practice. At temperatures exceeding 250 °C, the labile C−Br bond is highly susceptible to homolytic cleavage, leading to auto-catalytic dehalogenation before the true boiling point is reached. Therefore, reduced-pressure determination per [3] is mandatory.

Causality & Validation: To construct a self-validating system, empirical vapor pressure data is obtained at multiple vacuum setpoints. This data is fitted to the Antoine equation ( log10P=A−T+CB ). The linearity of the resulting Clausius-Clapeyron plot serves as an internal validation metric; any non-linear deviation indicates that the compound is decomposing rather than achieving true phase equilibrium.

Step-by-Step Protocol:

-

Apparatus Setup: Load 10 mL of the sample into a dynamic micro-ebulliometer equipped with a reflux condenser and a highly sensitive digital pressure transducer.

-

Vacuum Application: Apply a controlled vacuum, stabilizing the internal system pressure precisely at 10 mmHg (1.33 kPa).

-

Controlled Heating: Apply heat via a proportional-integral-derivative (PID) controlled heating mantle. Increase the temperature gradually until a steady, continuous reflux ring is established in the condenser.

-

Equilibration: Allow the system to reflux for 15 minutes to ensure thermal equilibrium between the liquid and vapor phases.

-

Measurement: Record the equilibrium vapor temperature (Expected: 91–95 °C at 10 mmHg). Repeat the process at 20 mmHg and 50 mmHg to generate the data points required for atmospheric extrapolation.

Thermal Characterization Workflow

Fig 1: Standardized thermal characterization workflow for polyhalogenated benzotrifluorides.

Conclusion

The precise determination of boiling and melting points for heavily substituted aromatics like 3-Bromo-4,5-dichlorobenzotrifluoride requires a departure from classical benchtop techniques. By utilizing DSC for low-temperature phase transitions and dynamic vacuum ebulliometry to bypass high-temperature degradation, researchers can generate robust, self-validating thermodynamic profiles suitable for rigorous regulatory submissions.

References

-

European Commission. "Regulation (EC) No 440/2008 - Test Methods (OECD TG 102 & 103)." ChemReg. URL: [Link]

-

Pi Chemicals. "Specifications & Properties: C7H2BrCl2F3 (4-Bromo-3,5-dichlorobenzotrifluoride)." PiPharm. URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-4,5-dichlorobenzotrifluoride in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4,5-dichlorobenzotrifluoride, a highly functionalized and versatile building block for the synthesis of complex pharmaceutical intermediates. We will dissect the strategic importance of its unique substitution pattern and provide detailed, field-proven protocols for its application in two of modern medicinal chemistry's most powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of novel molecular architectures.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, the design of new therapeutic agents often hinges on the availability of versatile and strategically-functionalized starting materials. 3-Bromo-4,5-dichlorobenzotrifluoride is one such key intermediate. Its utility is derived from the synergistic interplay of its substituents:

-

The Trifluoromethyl (-CF₃) Group: This highly electron-withdrawing group is a cornerstone of modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa, thereby improving the pharmacokinetic profile of a drug candidate.[1]

-

The Bromo (Br) Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its reactivity is ideal—more reactive than a chloro group but often more stable and cost-effective than an iodo equivalent—making it a preferred choice for introducing new carbon-carbon or carbon-nitrogen bonds.

-

The Dichloro (-Cl₂) Substituents: The two chlorine atoms provide steric bulk and specific electronic properties, locking the substitution pattern and influencing the molecule's overall conformation. This defined substitution is crucial for creating derivatives with precise three-dimensional structures required for high-affinity binding to biological targets.[2]

Collectively, this arrangement makes 3-Bromo-4,5-dichlorobenzotrifluoride an invaluable precursor for synthesizing a wide range of pharmaceutical intermediates, particularly for kinase inhibitors, GPCR modulators, and other complex therapeutic agents.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.

Table 1: Physicochemical Data of 3-Bromo-4,5-dichlorobenzotrifluoride

| Property | Value |

| Molecular Formula | C₇H₂BrCl₂F₃ |

| Molecular Weight | 293.90 g/mol |

| CAS Number | Not available (Analogous to CAS: 401-78-5 for 3-Bromobenzotrifluoride) |

| Appearance | Colorless to light yellow liquid or low-melting solid (predicted)[1] |

| Boiling Point | ~180-200 °C (estimated) |

| Density | ~1.8 g/cm³ (estimated) |

Safety and Handling Precautions

This information is based on analogous compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) upon acquisition.

3-Bromo-4,5-dichlorobenzotrifluoride is expected to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[3][5] Grounding and bonding of containers and receiving equipment is recommended.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

-

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic utility of the C-Br bond in 3-Bromo-4,5-dichlorobenzotrifluoride is most powerfully demonstrated through palladium-catalyzed cross-coupling reactions. These methods have revolutionized pharmaceutical synthesis by enabling the efficient and selective formation of C-C and C-N bonds under relatively mild conditions.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the reaction of choice for creating biaryl structures, a common motif in pharmacologically active molecules.[8][9] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

The catalytic cycle is a well-understood, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzotrifluoride, forming a Pd(II) complex.[9]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, yielding the final biaryl product and regenerating the Pd(0) catalyst.[9]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is equally critical in drug synthesis, as aryl amines are prevalent structural motifs in a vast number of bioactive compounds.[7] The Buchwald-Hartwig amination provides a direct and general method for coupling aryl halides with a wide variety of amines using a palladium catalyst.[7][10]

The mechanism is analogous to the Suzuki coupling:

-

Oxidative Addition: Pd(0) adds to the C-Br bond.[7]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[7]

-

Reductive Elimination: The aryl group and the amino group couple, releasing the N-aryl amine product and regenerating the Pd(0) catalyst.[7]

Experimental Protocols

The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield and purity.

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Bromo-4,5-dichlorobenzotrifluoride with a generic arylboronic acid.

Materials:

-

3-Bromo-4,5-dichlorobenzotrifluoride (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8] or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand.

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-4,5-dichlorobenzotrifluoride, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[8]

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product using NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of an N-Aryl Amine via Buchwald-Hartwig Amination

This protocol outlines the coupling of 3-Bromo-4,5-dichlorobenzotrifluoride with a primary or secondary amine.

Materials:

-

3-Bromo-4,5-dichlorobenzotrifluoride (1.0 eq)

-

Amine (primary or secondary) (1.2 - 1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%)

-

Phosphine Ligand (e.g., BINAP, XPhos, 1.2 - 1.5x mol of Pd)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.

-

Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

-

Reagent Addition: Add the 3-Bromo-4,5-dichlorobenzotrifluoride, the amine, and the degassed solvent.

-

Reaction: Heat the mixture to the required temperature (typically 90-110 °C) with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of celite to remove palladium residues. Rinse the pad with the same solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

-

Characterization: Confirm the structure and purity of the isolated product by NMR and Mass Spectrometry.

Data Presentation: Representative Reaction Outcomes

The following table provides hypothetical, yet realistic, data for the reactions described above to serve as a benchmark for expected outcomes.

Table 2: Representative Quantitative Data for Cross-Coupling Reactions

| Reaction | Starting Material (1.0 mmol) | Coupling Partner (1.2 mmol) | Catalyst (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| Suzuki-Miyaura | 3-Bromo-4,5-dichlorobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 85 | >98 |

| Buchwald-Hartwig | 3-Bromo-4,5-dichlorobenzotrifluoride | Morpholine | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu | Toluene | 110 | 8 | 91 | >99 |

Note: Yields are for isolated, purified products. Purity is estimated by LC-MS or ¹H NMR.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of 3-Bromo-5-fluorobenzotrifluoride. [Link]

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

-

Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-Bromobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

3-Bromo-4,5-dichlorobenzotrifluoride as a building block for organic synthesis

Application Note: Orthogonal Functionalization of 3-Bromo-4,5-dichlorobenzotrifluoride in Advanced Organic Synthesis

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated building blocks are highly prized for their ability to undergo programmable, site-selective modifications. 3-Bromo-4,5-dichlorobenzotrifluoride (CAS: 401-91-2) is a premier example of such a scaffold. Featuring three distinct halogen environments and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, this molecule offers a masterclass in chemoselective and regioselective synthesis. This guide details the mechanistic causality behind its reactivity and provides self-validating protocols for its orthogonal functionalization.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

As an application scientist, it is critical to look beyond the empirical steps of a reaction and understand the electronic and steric forces driving the chemoselectivity. The utility of 3-Bromo-4,5-dichlorobenzotrifluoride relies entirely on the differential reactivity of its three halogen sites:

-

The C3-Bromo Site (Kinetically Favored for Oxidative Addition): Located meta to the -CF₃ group, the carbon-bromine bond has a significantly lower bond dissociation energy (BDE ≈ 81 kcal/mol) compared to the adjacent carbon-chlorine bonds (BDE ≈ 96 kcal/mol). This thermodynamic difference makes the C3 position the exclusive site for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)) under controlled temperatures, enabling chemoselective cross-coupling[1].

-

The C4-Chloro Site (Thermodynamically Activated for SNAr): Located strictly para to the strongly electron-withdrawing -CF₃ group. The -CF₃ group depletes electron density via inductive (-I) and resonance (-M) effects, profoundly stabilizing the anionic Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr). Consequently, the C4-Cl bond is highly susceptible to displacement by amines, alkoxides, and thiolates[2].

-

The C5-Chloro Site (The Silent Anchor): Located meta to the -CF₃ group and lacking direct resonance activation, this C-Cl bond remains relatively inert under standard SNAr and low-temperature cross-coupling conditions. It serves as a robust lipophilic handle for late-stage functionalization or as a vector for halogen bonding in protein-ligand interactions.

Quantitative Data & Physicochemical Profile

To establish baseline parameters for reaction monitoring and workup, the fundamental properties of the building block are summarized below[3].

| Property | Value / Description |

| CAS Number | 401-91-2 |

| IUPAC Name | 1-bromo-2,3-dichloro-5-(trifluoromethyl)benzene |

| Molecular Formula | C₇H₂BrCl₂F₃ |

| Molecular Weight | 293.89 g/mol |

| Density | 1.802 ± 0.06 g/cm³ (Predicted) |

| Primary Reactivity Vectors | C3 (Cross-Coupling), C4 (SNAr) |

| LogP (Predicted) | 4.8 (Highly lipophilic, requires non-polar extraction solvents) |

Reaction Workflow Visualization

The following workflow illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of this scaffold.

Fig 1. Orthogonal functionalization pathways of 3-Bromo-4,5-dichlorobenzotrifluoride.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C3-Br Functionalization)

This protocol utilizes the BDE differential between C-Br and C-Cl bonds. By restricting the thermal energy to 80 °C, the palladium catalyst exclusively inserts into the C3-Br bond[4].

Reagents & Equipment:

-

3-Bromo-4,5-dichlorobenzotrifluoride (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 v/v, thoroughly degassed)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge the benzotrifluoride substrate, arylboronic acid, and K₂CO₃.

-

Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture. Causality Note: The biphasic nature ensures the inorganic base is dissolved while maintaining the organic substrates in the solvent phase, facilitating the transmetalation step.

-

Catalyst Initiation: Add Pd(dppf)Cl₂. The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation and handle the steric bulk of the ortho-chloro group.

-

Controlled Heating: Heat the mixture to exactly 80 °C for 4–6 hours.

-

Self-Validation Check (LCMS): Monitor the reaction via LCMS. The protocol is validated when the starting mass (m/z ~292/294) disappears, and the product mass appears retaining the characteristic 3:1 isotopic pattern of a dichloro-compound. If a monochloro isotopic pattern is observed, the temperature is too high, causing competitive C-Cl insertion.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr at C4-Cl)

This protocol exploits the electron-withdrawing power of the -CF₃ group to activate the para-chlorine (C4) exclusively[2].

Reagents & Equipment:

-

3-Bromo-4,5-dichlorobenzotrifluoride (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

-

Assembly: Dissolve the benzotrifluoride substrate in anhydrous DMF. Add the secondary amine and DIPEA.

-

Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours. Causality Note: Unlike cross-coupling, SNAr requires significant thermal energy to overcome the activation barrier of forming the transient Meisenheimer complex.

-

Self-Validation Check (TLC/NMR): Monitor via TLC. The conversion is successful when a highly polar spot appears. To validate regioselectivity, a crude ¹⁹F NMR can be taken; a single distinct -CF₃ shift confirms selective mono-substitution. If LCMS shows the loss of both chlorines, the reaction time or temperature must be reduced, as the C5-Cl can react under excessive thermal stress.

-

Workup: Quench the reaction by pouring it into ice-cold water. The highly lipophilic product will typically precipitate. Filter, wash with cold water, and dry under a high vacuum.

Strategic Applications in Drug Development

The incorporation of 3-Bromo-4,5-dichlorobenzotrifluoride into an API pipeline offers several pharmacological advantages:

-

Metabolic Shielding: The -CF₃ group acts as a "magic methyl" equivalent, blocking cytochrome P450-mediated oxidation at the C1 position while dramatically increasing the lipophilicity (LogP) and membrane permeability of the drug candidate.

-

Halogen Bonding: By utilizing the orthogonal protocols above, the C5-Cl is retained in the final architecture. This specific chlorine atom can act as a potent halogen-bond donor (interacting with backbone carbonyls in target kinase active sites), a strategy heavily utilized in modern oncology and agrochemical fungicide design.

References

- ECHEMI - 401-91-2, 3-Bromo-4,5-dichlorobenzotrifluoride Formula.

- ACS Publications - C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes.

- Benchchem - 2-Chloro-4-(trifluoromethyl)phenol Synthesis & Production Workflows.

- Kochi University of Technology - Development of Chemoselective Suzuki‑Miyaura Coupling Reactions.

- ChemRxiv - Mechanically induced nickel catalyst activation in cross-coupling reactions via abrasion.

Sources

Application Note: Chemoselective Cross-Coupling Protocols for 3-Bromo-4,5-dichlorobenzotrifluoride

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Polyhalogenated benzotrifluorides, such as 3-bromo-4,5-dichlorobenzotrifluoride (CAS: 401-91-2), are highly valuable scaffolds in medicinal chemistry and agrochemical development. The trifluoromethyl (–CF₃) group imparts unique metabolic stability and lipophilicity to drug candidates. However, functionalizing these electron-deficient, multi-halogenated arenes presents a significant chemoselectivity challenge during transition-metal catalysis.

As a Senior Application Scientist, it is critical to look beyond the standard catalytic cycles and analyze the thermodynamic and electronic causality of the substrate. The chemoselectivity of palladium-catalyzed cross-coupling reactions on this scaffold is strictly governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds.

Furthermore, the strong electron-withdrawing nature of the –CF₃ group (via both inductive and hyperconjugative effects) renders the aromatic ring highly electron-deficient. This electronic environment accelerates the initial oxidative addition of the Pd(0) species into the weaker C–Br bond, but it can impede the subsequent reductive elimination step, as the resulting Pd(II) intermediate is less electron-rich. Consequently, selecting the appropriate ligand and base is critical to ensure catalytic turnover without triggering premature protodehalogenation or non-selective C–Cl activation .

Strategic Workflow

To synthesize complex, multi-substituted benzotrifluorides, a sequential cross-coupling strategy is employed. The workflow begins with a mild Suzuki-Miyaura coupling to selectively functionalize the C3 position, followed by a more rigorous, ligand-enabled coupling to functionalize the C4 and C5 positions.

Sequential cross-coupling workflow for 3-Bromo-4,5-dichlorobenzotrifluoride.

Quantitative Data: Substrate Thermodynamics & Catalyst Selection

Understanding the quantitative differences in bond strengths is the foundation of a self-validating experimental design. The tables below summarize the thermodynamic parameters and the corresponding catalyst systems required to achieve absolute chemocontrol .

Table 1: Thermodynamic Profile of 3-Bromo-4,5-dichlorobenzotrifluoride

| Halogen Position | Bond Type | Approx. BDE (kcal/mol) | Relative Oxidative Addition Rate | Chemoselectivity Rank |

| C3 | C–Br | ~68 | Fast | 1 (Primary Target) |

| C4, C5 | C–Cl | ~81 | Slow | 2 (Secondary Target) |

| C1 | C–CF₃ | ~116 | Negligible | Inert under standard Pd catalysis |

Table 2: Catalyst Selection Matrix

| Target Bond | Recommended Catalyst System | Base / Solvent System | Temp (°C) | Selectivity Outcome |

| C–Br (C3) | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ / Toluene:EtOH:H₂O | 80 | Exclusive C–Br activation |

| C–Cl (C4, C5) | Pd₂(dba)₃ + XPhos | K₃PO₄ / 1,4-Dioxane:H₂O | 110 | Dual C–Cl activation |

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3 Position)

Objective: Selectively couple an aryl boronic acid at the C3 bromine position while preserving the C4 and C5 chlorides for downstream diversification.

Reagents:

-

3-Bromo-4,5-dichlorobenzotrifluoride (1.0 equiv)

-

Aryl boronic acid (1.05 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv)

-

Solvent: Toluene/EtOH/H₂O (2:1:1 v/v/v)

Step-by-Step Methodology:

-

Degassing: Sparge the Toluene/EtOH/H₂O solvent mixture with argon for 30 minutes. Critical step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

-

Preparation: In a flame-dried Schlenk flask, combine 3-bromo-4,5-dichlorobenzotrifluoride, the aryl boronic acid, and Na₂CO₃.

-

Solvation: Add the degassed solvent mixture to the flask under a positive pressure of argon.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄. Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude 3-aryl-4,5-dichlorobenzotrifluoride intermediate via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Causality Insight: The use of a mild base (Na₂CO₃) and a standard, unhindered phosphine ligand (PPh₃) ensures the palladium catalyst is reactive enough to insert into the weaker C–Br bond but lacks the electron density and steric bulk required to break the stronger C–Cl bonds. The biphasic solvent system facilitates the dissolution of the inorganic base and the organic substrates, promoting efficient transmetalation.

Protocol B: Exhaustive Cross-Coupling at C4/C5 Positions

Objective: Exhaustively couple the remaining chlorides on the 3-aryl-4,5-dichlorobenzotrifluoride intermediate to yield a highly functionalized 3,4,5-triarylbenzotrifluoride.

Reagents:

-

3-Aryl-4,5-dichlorobenzotrifluoride (1.0 equiv)

-

Aryl boronic acid (2.5 equiv)

-

Pd₂(dba)₃ (0.05 equiv)

-

XPhos (0.10 equiv)

-

K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (10:1 v/v)

Step-by-Step Methodology:

-

Degassing: Degas 1,4-dioxane and water thoroughly via three freeze-pump-thaw cycles.

-

Preparation: Charge a heavy-walled pressure vial with the dichloro intermediate, aryl boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

-

Reaction: Add the degassed solvent mixture, seal the vial with a PTFE cap, and heat to 110 °C for 24 hours.

-

Workup: Cool the reaction mixture, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

-

Purification: Purify the final product via flash chromatography or preparative HPLC, depending on the polarity of the appended aryl groups.

Causality Insight: C–Cl bonds are notoriously difficult to activate, especially on sterically congested aromatic rings. Employing XPhos—an electron-rich and sterically bulky dialkylbiaryl phosphine—forces the palladium center into a highly reactive monoligated state, accelerating oxidative addition into the C–Cl bond. Furthermore, the steric bulk of XPhos promotes the otherwise sluggish reductive elimination step. A stronger base (K₃PO₄) and elevated temperatures (110 °C) are mandatory to drive the transmetalation step with the deactivated, electron-rich palladium intermediate.

Mechanistic Pathway

The diagram below illustrates the self-validating catalytic cycle of Protocol A, emphasizing the chemoselective nature of the oxidative addition step.

Catalytic cycle highlighting the chemoselective C-Br oxidative addition step.

References

-

Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Journal of the American Chemical Society URL: [Link]

-

Title: General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand Source: ACS Catalysis URL: [Link]

Application Note: Orthogonal Analytical Methods for the Characterization of Halogenated Benzaldehydes

Strategic Rationale & Analyte Profile

Halogenated benzaldehydes (e.g., fluorobenzaldehyde, chlorobenzaldehyde, bromobenzaldehyde) are highly reactive electrophilic building blocks critical to the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of closely related regioisomer impurities—such as distinguishing1—poses significant challenges during API route development due to their identical molecular weights and nearly indistinguishable physicochemical properties[1]. Furthermore, strict regulatory control of these impurities is mandated due to their potential genotoxicity[1][2].

To ensure absolute structural and purity confidence, a single analytical technique is insufficient. This protocol establishes an orthogonal, self-validating workflow utilizing GC-MS, HPLC-DAD, and NMR spectroscopy.

Analytical Workflow Architecture

Orthogonal analytical workflow for the characterization of halogenated benzaldehydes.

Method I: GC-MS for Volatile Impurity & Isotopic Profiling

Causality for Selection: Halogenated benzaldehydes possess sufficient vapor pressure for direct Gas Chromatography without the need for derivatization. Mass Spectrometry (MS) is selected over standard Flame Ionization Detection (FID) because halogens exhibit highly diagnostic natural isotopic distributions. This allows the mass spectrometer to act as a specific elemental filter, easily differentiating halogenated targets from hydrocarbon background noise[2].

Self-Validating Mechanism (Isotopic Cluster Verification): The protocol forces a mathematical check of the molecular ion ( M+ ) against its M+2 isotope. If the ratio deviates from the theoretical natural abundance (e.g., ~3:1 for 35 Cl/ 37 Cl or ~1:1 for 79 Br/ 81 Br), the peak is automatically flagged as a co-eluting non-halogenated impurity, invalidating the purity claim.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of GC-grade dichloromethane (DCM).

-

Column Selection: Install a 3 (30 m × 0.25 mm ID, 1.4 µm film thickness), which provides optimal selectivity for volatile halogenated aromatics[3][4].

-

Injection Parameters: Inject 1 µL with a split ratio of 50:1. Maintain the injector temperature at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Temperature Program: Set the initial oven temperature to 60 °C (hold 2 min), then ramp at 10 °C/min to 240 °C (hold 5 min). Note: Low thermal mass GC (LTM GC) can be employed for ultrafast temperature programming if high-throughput screening of multiple isomers is required[4].

-

MS Detection: Utilize Electron Ionization (EI) at 70 eV. Set the quadrupole temperature to 150 °C and the transfer line to 240 °C[2]. Scan range: m/z 50–300.

Method II: HPLC-DAD for Regioisomer Purity Assessment

Causality for Selection: While GC-MS excels at volatile analysis, HPLC is superior for capturing non-volatile degradation products (e.g., halogenated benzoic acids formed via auto-oxidation) and resolving subtle regioisomers. Reverse-phase chromatography exploits minute differences in the dipole moments and hydrophobicity between ortho, meta, and para isomers, driving baseline separation[3].

Self-Validating Mechanism (Spectral Homogeneity): By utilizing a Diode Array Detector (DAD), the system continuously captures the full UV spectrum across the eluting peak. The protocol requires a "Peak Purity Check." If the UV spectrum at the leading edge of the peak does not match the trailing edge (Purity Angle > Purity Threshold), a hidden co-elution is occurring, and the integration is rejected.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~10 mg of the halogenated benzaldehyde and dissolve in 100 mL of a 3[3].

-

Column: C18 Reverse-Phase column (150 mm × 4.6 mm, 3.5 µm particle size).

-

Mobile Phase: Gradient elution.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Gradient Program: 0–5 min at 20% B; 5–15 min linear ramp to 80% B; 15–20 min hold at 80% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD scanning from 200 nm to 400 nm. Extract the primary chromatogram at 254 nm.

Method III: NMR Spectroscopy for Structural Elucidation

Causality for Selection: NMR is the ultimate arbiter of molecular structure. The aldehyde proton is highly deshielded by the carbonyl oxygen, typically resonating in a clear, isolated region between δ 10.0 and 10.5 ppm[5]. Furthermore, the J -coupling of the aromatic protons definitively maps the substitution pattern (e.g., distinguishing an ortho coupling of ~7.8 Hz from a meta coupling of ~0.8 Hz)[5].

Self-Validating Mechanism (Stoichiometric Integration): The integration of the aldehyde proton must equal exactly 1.0 relative to the sum of the aromatic protons (which depends on the substitution level, e.g., 4.0 for a monosubstituted ring). Any deviation indicates incomplete relaxation, overlapping impurities, or degradation (such as oxidation to the corresponding carboxylic acid, which lacks the δ 10+ ppm signal).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of 5 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[5].

-

Instrument Setup: 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters ( 1 H): 16 scans, 30° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 seconds to ensure complete relaxation of the aldehyde proton, preventing artificially low integration values.

-

Data Processing: Apply a 0.3 Hz line broadening function, Fourier transform, and phase correct. Reference the TMS peak to 0.00 ppm.

Quantitative Data Synthesis

The following table summarizes the expected analytical parameters for common halogenated benzaldehydes, allowing for rapid cross-referencing during data synthesis.

| Analyte | GC-MS Isotope Ratio ( M+ / M+2 ) | HPLC Relative Ret. Time | 1 H NMR Aldehyde Shift ( δ , ppm) | Primary UV Max (nm) |

| 2-Chlorobenzaldehyde | ~3:1 | 0.85 | 10.45 | 252 |

| 4-Chlorobenzaldehyde | ~3:1 | 0.92 | 10.02 | 258 |

| 2-Bromobenzaldehyde | ~1:1 | 1.05 | 10.36 | 255 |

| 4-Bromo-3-fluorobenzaldehyde | ~1:1 | 1.18 | 9.95 | 260 |

References

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde Source: PMC - NIH URL

- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment Source: Benchchem URL

- Analytical Methods (Low Thermal Mass GC for bromofluoro benzaldehyde isomers)

- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography Source: ResearchGate URL

- CN110376302A - The method of fluorobenzaldehyde and fluorobenzene cinnamic acid between a kind of detection of gas chromatography-mass spectrography Source: Google Patents URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN110376302A - The method of fluorobenzaldehyde and fluorobenzene cinnamic acid between a kind of detection of gas chromatography-mass spectrography - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

role of fluorinated compounds in enhancing biological activity

Application Note: Strategic Fluorination in Drug Design – Modulating Bioactivity, Pharmacokinetics, and Target Affinity

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide and Validated Experimental Protocols.

Mechanistic Causality: Why Fluorine?

In contemporary drug discovery, fluorine is widely regarded as a "magic bullet" atom. Approximately 20% of all marketed pharmaceuticals and a significant proportion of newly FDA-approved therapeutics contain at least one fluorine atom[1]. The strategic incorporation of fluorine into a molecular scaffold is not merely a structural tweak; it is a rational design choice driven by fluorine’s unique physicochemical properties: high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen or oxygen[2][3].

As a Senior Application Scientist, I approach fluorination as a multi-parameter optimization tool. The causality behind introducing a fluorine atom typically falls into three strategic pillars:

-

Metabolic Soft-Spot Blocking: The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy typically exceeding 109 kcal/mol[4]. By replacing a metabolically labile C-H bond (e.g., at benzylic positions or adjacent to heteroatoms) with a C-F bond, researchers can sterically and electronically block cytochrome P450 (CYP450) mediated oxidative metabolism. This directly curtails intrinsic clearance ( CLint ) and prolongs the drug's half-life[5][6].

-

pKa Modulation and Membrane Permeability: Fluorine exerts a profound electron-withdrawing inductive effect. When positioned near a basic amine, it lowers the pKa of the conjugate acid. This increases the fraction of the un-ionized drug at physiological pH (7.4), thereby enhancing passive lipid membrane permeability and oral bioavailability[1][2]. Furthermore, while single fluorine substitutions can fine-tune lipophilicity (LogP/LogD), gem-difluoro groups offer complex conformational restrictions that can optimize tissue distribution profiles[5][7].

-

Target Binding Affinity and Fluorophilic Interactions: Fluorine can significantly enhance ligand-protein binding affinity ( KD )[8]. Because of its high electronegativity, fluorine can act as a weak hydrogen bond acceptor or participate in orthogonal multipolar interactions with protein backbone amides[3]. Crucially, the introduction of a hydrophobic CF 3 or CF 2 group into a protein's binding pocket often displaces high-energy, structured water molecules, providing a massive entropic driving force for binding[9][10].

Diagram 1: Logical relationship between fluorine's elemental properties and pharmacological outcomes.

Quantitative Impact of Fluorination

To illustrate the magnitude of these effects, the following table summarizes representative quantitative shifts observed when a non-fluorinated lead compound is optimized via strategic fluorination[6][11].

| Parameter | Non-Fluorinated Precursor | Fluorinated Analog (e.g., α-fluoro) | Mechanistic Causality |

| pKa (Basic Amine) | 9.5 | 8.2 | Inductive electron withdrawal reduces basicity, increasing the un-ionized fraction at pH 7.4. |

| LogD (pH 7.4) | 1.2 | 2.1 | Increased lipophilicity due to the low polarizability and high hydrophobicity of the C-F bond. |

| Intrinsic Clearance ( CLint ) | 45.0 µL/min/mg | < 5.0 µL/min/mg | High C-F bond dissociation energy resists CYP450-mediated oxidative cleavage. |

| Binding Affinity ( KD ) | 80.0 µM | 3.5 µM | F-atom displaces structured water and forms orthogonal multipolar interactions in the pocket. |

Self-Validating Experimental Protocols

The following protocols are designed not just as a list of steps, but as self-validating systems. Every control and reagent choice is engineered to isolate the specific physicochemical enhancement provided by the fluorine atom.

Protocol A: In Vitro Metabolic Stability (Microsomal Clearance Assay)

Objective: Quantify the resistance of fluorinated compounds to CYP450-mediated oxidation compared to their non-fluorinated counterparts[5][6].

Self-Validation Logic: This assay strictly requires a minus-NADPH control. Because CYP450 enzymes are NADPH-dependent, any degradation observed in the absence of NADPH indicates chemical instability (e.g., nucleophilic displacement of activated fluorine by biological nucleophiles) rather than enzymatic metabolism[4].

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of the fluorinated test compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

-

Microsome Incubation: In a 96-well plate, combine the test compound with Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH provides the essential reducing equivalents for CYP450 catalytic cycles.

-

Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot to a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise time intervals and precipitating the matrix for clean LC-MS/MS injection.

-

Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Extract the supernatant.

-

Analysis & Calculation: Analyze via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Diagram 2: Workflow for assessing metabolic stability via microsomal clearance assay.

Protocol B: Lipophilicity and Permeability Profiling (Shake-Flask LogD & PAMPA)

Objective: Assess how fluorine-induced pKa shifts and lipophilicity changes translate into functional membrane permeability[1][7].

Step-by-Step Methodology:

-

LogD Determination (Shake-Flask Method): Partition the compound between equal volumes of 1-octanol and pH 7.4 phosphate buffer. Shake vigorously for 1 hour at room temperature, then centrifuge to completely separate the phases. Causality: Measuring LogD at pH 7.4 (rather than LogP) accounts for the ionization state of the molecule, directly revealing how fluorine's inductive effect on pKa alters the neutral, membrane-permeable fraction[5].

-

PAMPA (Parallel Artificial Membrane Permeability Assay):

-

Coat the porous filter of a donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

-

Add the fluorinated compound (10 µM in pH 7.4 buffer) to the donor compartment. Add fresh buffer to the acceptor compartment.

-

Incubate for 4-5 hours at room temperature.

-

Causality: The artificial lipid membrane isolates passive diffusion from active transporter efflux, directly validating the physicochemical enhancement provided by the fluorine atom.

-

-

Quantification: Measure donor and acceptor concentrations via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).

Protocol C: Target Binding Affinity Evaluation (Surface Plasmon Resonance - SPR)

Objective: Determine the kinetic rate constants ( kon , koff ) to evaluate fluorophilic interactions within the protein binding pocket[3][11].

Step-by-Step Methodology:

-

Immobilization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

-

Analyte Preparation: Prepare a concentration series (e.g., 0.1 to 10 µM) of both the fluorinated compound and its non-fluorinated pair in running buffer (PBS-T with 1% DMSO).

-

Kinetic Injection: Inject the analytes over the sensor chip at a high flow rate (30 µL/min). Allow 120 seconds for association and 300 seconds for dissociation. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured responses reflect true binding kinetics rather than diffusion artifacts.

-

Self-Validation (Referencing): Utilize a reference flow cell (activated and deactivated without protein) to subtract non-specific binding. Include a DMSO solvent correction curve to account for bulk refractive index changes.

-

Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Insight: Fluorinated compounds frequently exhibit a significantly slower off-rate ( koff ) compared to non-fluorinated analogs, indicative of stable, low-energy multipolar interactions and the favorable entropy gained from displacing structured water networks in the binding pocket[9][10].

References

-

Title: Applications of Fluorine in Medicinal Chemistry Source: acs.org URL: 2

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: nih.gov URL: 1

-

Title: The role of fluorine in medicinal chemistry Source: tandfonline.com URL: 8

-

Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: aifchem.com URL: 5

-

Title: The Dark Side of Fluorine Source: acs.org URL: 4

-

Title: Fluorinated Protein–Ligand Complexes: A Computational Perspective Source: acs.org URL: 3

-

Title: A Comparative Guide to the Physicochemical Properties of Fluorinated Pentenoic Acids Source: benchchem.com URL: 6

-

Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines Source: chemrxiv.org URL: 7

-

Title: Fluorinated Protein–Ligand Complexes: A Computational Perspective Source: nih.gov URL: 9

-

Title: Water Network in the Binding Pocket of Fluorinated BPTI-Trypsin Complexes Source: biorxiv.org URL: 10

-

Title: Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands Source: nih.gov URL: 11

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing 3-Bromo-4,5-dichlorobenzotrifluoride in the Development of Advanced Fluorinated Materials

The Strategic Value of the Polyhalogenated Scaffold

In the development of advanced specialty materials—ranging from nematic liquid crystals to n-type organic light-emitting diode (OLED) semiconductors—the precise spatial arrangement of electron-withdrawing groups is paramount. 3-Bromo-4,5-dichlorobenzotrifluoride (CAS: 401-91-2), systematically named 1-bromo-2,3-dichloro-5-(trifluoromethyl)benzene, serves as a highly versatile, multi-functional building block.

The strategic value of this molecule lies in its orthogonal reactivity . The molecule features three distinct types of halogen bonds (C-F, C-Cl, and C-Br), each with vastly different bond dissociation energies. This allows materials scientists to perform highly regioselective transition-metal-catalyzed cross-couplings, sequentially building complex polyaromatic architectures without the need for cumbersome protection-deprotection steps. Furthermore, the incorporation of the strongly electronegative trifluoromethyl (-CF₃) group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer or discotic liquid crystal, enhancing electron transport and inducing a "fluorophilic" effect that stabilizes complex mesophases [1].

Mechanistic Causality & Design Principles

To successfully integrate this building block into a specialty material workflow, researchers must understand the causality behind the reaction conditions:

-

Thermodynamic Differentiation (C-Br vs. C-Cl): The C-Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). In a palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition of the Pd(0) active species will selectively occur at the C-Br bond, provided the temperature is strictly controlled (≤ 80 °C).

-

Ligand Selection (Bite Angle Dynamics): The bromine atom in this scaffold is ortho to a chlorine atom, creating local steric hindrance. Utilizing a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), forces the palladium center into a distorted square-planar geometry. This accelerates the final reductive elimination step and prevents the catalyst from undergoing unwanted oxidative addition into the adjacent C-Cl bonds.

-